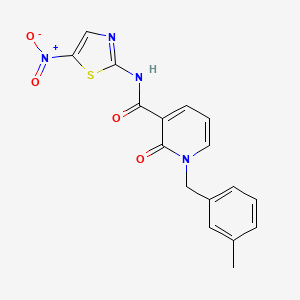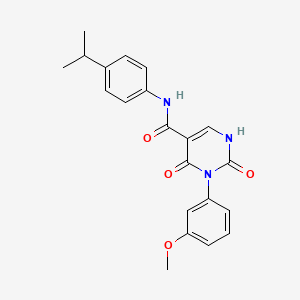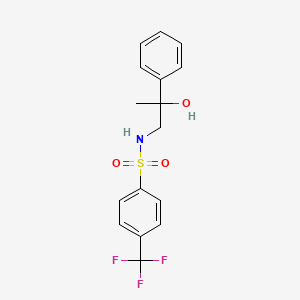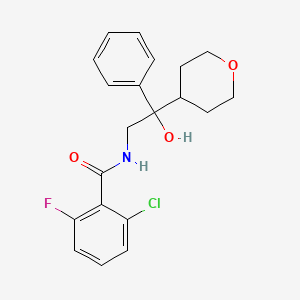![molecular formula C12H20FNO4 B2605368 (1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid CAS No. 2343963-92-6](/img/structure/B2605368.png)
(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used. .Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the compound’s reactivity, including its reactions with other compounds and its stability under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Researchers have developed novel synthesis methods for fluorinated cyclopentane derivatives, which are crucial for various pharmaceutical and medicinal chemistry applications. For instance, the synthesis, radiolabeling, and biological evaluation of stereo isomers of fluorocyclopentane carboxylic acid highlight the potential of these compounds as PET imaging agents, demonstrating their importance in diagnostic medicine (Pickel et al., 2021).
Biological Evaluation and Potential Therapeutic Uses
- Fluorinated compounds have been evaluated for their antimicrobial and antiviral properties, showcasing their potential as therapeutic agents. For instance, antimycobacterial activities of novel fluoroquinolones were investigated, revealing that certain compounds exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Chemical Properties and Applications
- The study of the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles provides insights into chemical reactions that could be harnessed for synthesizing complex molecules, including potential pharmaceuticals (Lifchits & Charette, 2008).
Potential for Imaging and Diagnostic Applications
- The development of PET imaging agents based on fluorocyclopentane derivatives demonstrates the compound's potential in enhancing diagnostic imaging techniques. This includes the study of cis and trans stereoisomers for their use in PET imaging, which could contribute to more accurate disease diagnosis and treatment monitoring (Pickel et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,3R)-3-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO4/c1-11(2,3)18-10(17)14-7-12(13)5-4-8(6-12)9(15)16/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOOWEMZXCWWMZ-PRHODGIISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CC[C@H](C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2605285.png)
![5-methyl-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2605287.png)
![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)


![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605295.png)
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)


![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)
![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2605308.png)